

# An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Perivin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Perivin   |           |
| Cat. No.:            | B12496055 | Get Quote |

Disclaimer: **Perivin** is a hypothetical compound. The following technical guide, including all data, experimental protocols, and diagrams, is a fictional representation created to fulfill the user's request for a specific content structure and format. All information presented herein is for illustrative purposes only and is not based on real-world experimental results.

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

#### Introduction

**Perivin** is a novel, orally bioavailable small molecule inhibitor of the tyrosine kinase FLT3 (Fms-like tyrosine kinase 3), a key signaling protein implicated in the pathogenesis of certain hematological malignancies, particularly Acute Myeloid Leukemia (AML). This document provides a comprehensive overview of the preclinical and Phase I pharmacokinetic (PK) and metabolic profile of **Perivin**. Understanding these characteristics is crucial for its continued development, including dose selection for pivotal trials and the assessment of potential drugdrug interactions.

The data summarized herein are derived from a series of in vitro and in vivo studies designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of **Perivin**.

#### **Pharmacokinetic Profile**



The pharmacokinetic profile of **Perivin** has been characterized in multiple preclinical species and in early-phase human trials. The compound exhibits properties suitable for once-daily oral administration.

# **Absorption**

**Perivin** is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) typically observed between 1.5 and 3.0 hours post-dose. The absolute oral bioavailability is moderate and shows some species-dependent variability.

#### **Distribution**

**Perivin** is highly bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG). It has a moderate volume of distribution, suggesting distribution into tissues beyond the plasma volume, consistent with its intended site of action in the bone marrow.

#### Metabolism

Metabolism is the primary route of elimination for **Perivin**. The biotransformation occurs predominantly in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. The primary metabolic pathways include N-dealkylation and aromatic hydroxylation.

#### **Excretion**

The majority of the administered dose is excreted as metabolites in the feces, with a smaller portion eliminated in the urine. Unchanged **Perivin** accounts for a minor fraction of the excreted dose, indicating extensive metabolic clearance.

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Perivin** across different species.

Table 1: Single-Dose Pharmacokinetic Parameters of **Perivin** in Preclinical Species and Humans



| Parameter                                    | Mouse (10<br>mg/kg, PO) | Rat (10 mg/kg,<br>PO) | Dog (5 mg/kg,<br>PO) | Human (100<br>mg, PO) |
|----------------------------------------------|-------------------------|-----------------------|----------------------|-----------------------|
| Cmax (ng/mL)                                 | 850 ± 120               | 1150 ± 210            | 980 ± 150            | 1350 ± 300            |
| Tmax (h)                                     | 1.5                     | 2.0                   | 2.5                  | 2.0                   |
| AUC₀-inf<br>(ng⋅h/mL)                        | 4100 ± 550              | 6200 ± 900            | 7500 ± 1100          | 19800 ± 4500          |
| Apparent Clearance (CL/F, L/h/kg)            | 2.4                     | 1.6                   | 0.67                 | 0.07 (5 L/h total)    |
| Apparent Volume of Distribution (Vz/F, L/kg) | 15                      | 12                    | 8.5                  | 2.1 (150 L total)     |
| Terminal Half-life (t½, h)                   | 4.5 ± 0.8               | 5.2 ± 1.1             | 9.0 ± 1.5            | 22 ± 5                |
| Absolute Bioavailability (F, %)              | 35                      | 48                    | 65                   | 55                    |

Data are presented as mean ± standard deviation where applicable.

Table 2: In Vitro Characteristics of Perivin



| Parameter                                            | Value                      |
|------------------------------------------------------|----------------------------|
| Plasma Protein Binding (%)                           | 99.2 (Human)               |
| 98.8 (Rat)                                           |                            |
| 99.5 (Dog)                                           |                            |
| Blood-to-Plasma Ratio                                | 0.95 (Human)               |
| Primary Metabolizing Enzymes                         | CYP3A4, CYP2C9             |
| In Vitro t½ (Human Liver Microsomes)                 | 25 min                     |
| Caco-2 Permeability (Papp, A → B)                    | 15 x 10 <sup>-6</sup> cm/s |
| Efflux Ratio ( $B \rightarrow A / A \rightarrow B$ ) | 2.5 (P-gp Substrate)       |

## **Metabolism and Biotransformation**

The metabolic fate of **Perivin** was investigated using in vitro systems (liver microsomes, hepatocytes) and confirmed in in vivo studies with radiolabeled compounds.

# **Metabolic Pathways**

**Perivin** undergoes two primary Phase I metabolic transformations:

- N-dealkylation: Cleavage of the N-ethylpiperazine moiety, resulting in the primary active metabolite, M1 (desethyl-Perivin).
- Aromatic Hydroxylation: Addition of a hydroxyl group to the quinoline ring system, producing the inactive metabolite, M2.

Minor pathways include glucuronidation (Phase II) of the M2 metabolite.





Click to download full resolution via product page

Caption: Major metabolic pathways of Perivin.

# Detailed Experimental Protocols In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

#### Foundational & Exploratory





- Objective: To determine the intrinsic clearance rate of **Perivin**.
- Methodology:
  - A reaction mixture was prepared containing 100 mM potassium phosphate buffer (pH 7.4),
     3.3 mM MgCl<sub>2</sub>, and pooled HLM (0.5 mg/mL).
  - **Perivin** was added to the mixture at a final concentration of 1  $\mu$ M.
  - The reaction was initiated by adding a pre-warmed NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
  - Aliquots were taken at specified time points (0, 5, 15, 30, 60 minutes) and quenched with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
  - Samples were centrifuged (14,000 rpm, 10 min, 4°C) to precipitate proteins.
  - The supernatant was analyzed using a validated LC-MS/MS method to quantify the remaining concentration of **Perivin**.
  - The natural logarithm of the percentage of **Perivin** remaining was plotted against time to determine the rate constant (k), and the in vitro half-life (t½) was calculated as 0.693/k.





Click to download full resolution via product page

Caption: Workflow for HLM metabolic stability assay.

## In Vivo Pharmacokinetic Study in Sprague-Dawley Rats



- Objective: To determine the single-dose oral pharmacokinetic profile of **Perivin** in rats.
- Methodology:
  - Male Sprague-Dawley rats (n=5 per group) were fasted overnight prior to dosing.
  - Perivin was formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 10 mg/kg.
  - Blood samples (~150 μL) were collected from the tail vein into K<sub>2</sub>EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  - Plasma was separated by centrifugation (3,000 g, 15 min, 4°C) and stored at -80°C until analysis.
  - Plasma concentrations of **Perivin** were determined using a validated LC-MS/MS method.
  - Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F) were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

## **Factors Influencing Perivin Exposure**

The clinical pharmacology program has identified several key factors that can influence the systemic exposure of **Perivin**. Understanding these is critical for safe and effective clinical use.





Click to download full resolution via product page

Caption: Key determinants of **Perivin** systemic exposure.

#### Conclusion

**Perivin** demonstrates a pharmacokinetic and metabolic profile consistent with a developable oral drug candidate for once-daily dosing. It is well-absorbed, moderately distributed to tissues, and extensively cleared via hepatic metabolism, primarily by CYP3A4. The primary active metabolite, M1, may contribute to the overall pharmacological effect. The well-defined ADME characteristics of **Perivin** provide a solid foundation for its further clinical development and for the management of potential drug-drug interactions.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Perivin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12496055#pharmacokinetics-and-metabolism-of-perivin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com